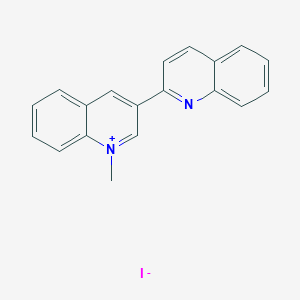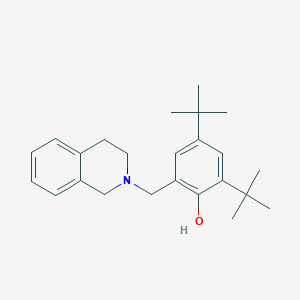![molecular formula C16H13NO3 B5050052 2-(2-hydroxyethyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5050052.png)
2-(2-hydroxyethyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinolines are a class of natural alkaloids that demonstrate a wide range of biological activities . They are nitrogen-containing heterocyclic compounds and are considered as important components of many biologically active products . Isoquinoline and quinoline are benzopyridines, which are composed of a benzene ring fused to a pyridine ring .
Synthesis Analysis
Isoquinoline derivatives can be synthesized by several methods . In 1900, Gabriel and Colman proposed a method that involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives . In 1911, Swiss chemists Ame Pictet and Theodor Spengler reported a method in which tetrahydroisoquinoline was obtained from beta-arylethylamine and carbonyl compounds by cyclization and condensation in the presence of hydrogen chloride .
Molecular Structure Analysis
Isoquinoline is a structural isomer of quinoline . The isoquinoline ring in these natural compounds derives from the aromatic amino acid tyrosine .
Chemical Reactions Analysis
Isoquinoline is a weak base, with a pKa of 5.14 . It protonates to form salts upon treatment with strong acids, such as HCl . It forms adducts with Lewis acids, such as BF3 .
Physical and Chemical Properties Analysis
Isoquinoline is a colorless hygroscopic liquid at temperatures above its melting point with a penetrating, unpleasant odor . It crystallizes in the form of platelets that have a low solubility in water but dissolve well in ethanol, acetone, diethyl ether, carbon disulfide, and other common organic solvents .
将来の方向性
特性
IUPAC Name |
6-(2-hydroxyethyl)-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-8-7-17-15(19)11-5-3-9-1-2-10-4-6-12(16(17)20)14(11)13(9)10/h3-6,18H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMDLYKFMFWGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)N(C3=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5049971.png)
![N-(2-bromo-4,6-difluorophenyl)-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5049977.png)
![ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5049983.png)
![4-[(benzylthio)methyl]-N-1-naphthylbenzamide](/img/structure/B5049996.png)
![4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5050017.png)
![2-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5050025.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5050038.png)
![4-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5050044.png)

![N-(5-fluoro-2-methylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5050056.png)
![2-{4-[2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]-1-piperazinyl}ethanol dihydrochloride](/img/structure/B5050059.png)

![N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide](/img/structure/B5050073.png)
![2-{[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5050075.png)
